(Cyclopropylmethyl)(3,3,3-trifluoropropyl)amine
CAS No.:
Cat. No.: VC20408774
Molecular Formula: C7H12F3N
Molecular Weight: 167.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12F3N |
|---|---|
| Molecular Weight | 167.17 g/mol |
| IUPAC Name | N-(cyclopropylmethyl)-3,3,3-trifluoropropan-1-amine |
| Standard InChI | InChI=1S/C7H12F3N/c8-7(9,10)3-4-11-5-6-1-2-6/h6,11H,1-5H2 |
| Standard InChI Key | NFTFVLSJBASQLS-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1CNCCC(F)(F)F |
Introduction
Chemical Identity and Structural Features
(Cyclopropylmethyl)(3,3,3-trifluoropropyl)amine is cataloged under CAS No. 685826-13-5 and is classified as a secondary amine. Its structure combines two distinct substituents:
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A cyclopropylmethyl group, which introduces steric strain and conformational rigidity due to the cyclopropane ring’s 60° bond angles.
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A 3,3,3-trifluoropropyl chain, where fluorine atoms impart electronegativity and lipophilicity, influencing both chemical reactivity and biological interactions .
Table 1: Key Identifiers and Basic Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 685826-13-5 | |
| Molecular Formula | C₇H₁₂F₃N | |
| Molecular Weight | 167.17 g/mol | |
| Purity | 95% | |
| Storage Recommendations | Protect from moisture and air |
The compound’s InChI Key and linear structure formula remain unspecified in available literature, suggesting its primary use in proprietary research contexts .
Physicochemical and Spectroscopic Properties
The compound’s 95% purity indicates its suitability for research applications, though its exact melting and boiling points are unspecified . Key characteristics include:
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Lipophilicity: The trifluoropropyl chain increases hydrophobicity, potentially improving blood-brain barrier penetration in drug candidates.
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Electron-Withdrawing Effects: Fluorine atoms polarize adjacent bonds, altering reactivity in substitution or oxidation reactions.
Biological Activity and Pharmaceutical Relevance
Role in Kinase Inhibition
Structural analogues of (cyclopropylmethyl)(3,3,3-trifluoropropyl)amine have been explored in anticancer drug discovery. In Plk1 inhibitors, the 3,3,3-trifluoropropyl group contributes to:
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Enhanced binding affinity via hydrophobic interactions with the polo-box domain (PBD).
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Improved metabolic stability compared to non-fluorinated alkyl chains .
For instance, replacing a propyl group with a 3,3,3-trifluoropropyl chain in compound 22 improved Plk1 inhibition (IC₅₀ = 0.75 μM) while maintaining selectivity over Plk2 and Plk3 . The cyclopropylmethyl group, as seen in analogue 29, further augments affinity by reducing conformational flexibility, enabling optimal positioning within the target pocket .
Antibiotic and Antiviral Applications
Although mechanistic details are sparse, the compound’s classification under Antibiotic and Antivirus research categories suggests potential utility in:
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